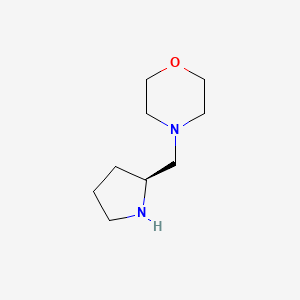

(S)-4-(pyrrolidin-2-ylmethyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[[(2S)-pyrrolidin-2-yl]methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUSROHBEMVRKP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427989 | |

| Record name | (S)-4-(pyrrolidin-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91790-91-9 | |

| Record name | (S)-4-(pyrrolidin-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2S)-pyrrolidin-2-ylmethyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for S 4 Pyrrolidin 2 Ylmethyl Morpholine

Stereoselective Synthesis Approaches to Chiral Morpholines and Pyrrolidines

The asymmetric synthesis of the constituent heterocyclic rings, pyrrolidine (B122466) and morpholine (B109124), is fundamental to obtaining the enantiomerically pure target compound. Various stereoselective methods have been developed for this purpose.

Catalytic Enantioselective Routes

Catalytic enantioselective methods offer an efficient and atom-economical approach to establishing chirality. These routes often employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

For the synthesis of the chiral pyrrolidine core, several catalytic asymmetric reactions are of significant importance. One prominent strategy involves the asymmetric hydrogenation of pyrrole (B145914) precursors using chiral transition metal catalysts. For instance, rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands can effectively reduce substituted pyrroles to their corresponding chiral pyrrolidines with high enantioselectivity. Another powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, catalyzed by a chiral Lewis acid or organocatalyst, which can construct the pyrrolidine ring with multiple stereocenters in a single step.

The enantioselective synthesis of the morpholine moiety, while less common in the context of this specific target, also benefits from catalytic strategies. For example, intramolecular aminohydroxylation of allylic amines can be catalyzed by chiral osmium or palladium complexes to yield chiral morpholine derivatives.

| Catalytic Method | Heterocycle | Typical Catalyst | Key Features |

| Asymmetric Hydrogenation | Pyrrolidine | Chiral Rhodium or Ruthenium complexes | High enantioselectivity, atom economical. |

| [3+2] Cycloaddition | Pyrrolidine | Chiral Lewis acids or organocatalysts | Forms multiple stereocenters in one step. |

| Intramolecular Aminohydroxylation | Morpholine | Chiral Osmium or Palladium complexes | Efficient for forming the morpholine ring. |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliary-mediated synthesis is a classical and reliable method for controlling stereochemistry. In this approach, a chiral auxiliary is temporarily attached to an achiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of the (S)-pyrrolidine moiety, L-proline is a common and inexpensive chiral starting material. The carboxylic acid and secondary amine functionalities of proline offer convenient handles for further chemical transformations. For instance, the reduction of L-proline derivatives can yield chiral pyrrolidin-2-ylmethanol (B129387) precursors.

Alternatively, chiral auxiliaries such as Evans' oxazolidinones or SAMP/RAMP hydrazones can be employed. For example, an achiral pyrrolidine precursor can be acylated with a chiral oxazolidinone, and subsequent alkylation of the enolate will proceed with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Removal of the auxiliary then provides the desired chiral pyrrolidine derivative.

| Chiral Auxiliary | Application | Key Features |

| L-Proline | Starting material for pyrrolidine synthesis | Readily available, inexpensive chiral pool starting material. |

| Evans' Oxazolidinones | Diastereoselective alkylation | High diastereoselectivity, reliable, well-established. |

| SAMP/RAMP Hydrazones | Asymmetric alkylation | Enables asymmetric α-alkylation of carbonyl compounds. |

Multistep Synthesis Pathways and Key Intermediates

A plausible and efficient multistep synthesis of (S)-4-(pyrrolidin-2-ylmethyl)morpholine involves the coupling of two key intermediates: a protected (S)-2-(aminomethyl)pyrrolidine and morpholine-4-carbaldehyde. This pathway is advantageous as it utilizes a commercially available chiral starting material for the pyrrolidine component.

Step 1: Synthesis of Morpholine-4-carbaldehyde

The first key intermediate, morpholine-4-carbaldehyde, can be readily prepared from morpholine and formic acid. This formylation reaction is typically straightforward and high-yielding.

Step 2: Reductive Amination

The core of this synthetic strategy is the reductive amination between (S)-N-Boc-2-(aminomethyl)pyrrolidine and morpholine-4-carbaldehyde. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the corresponding secondary amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a mild and effective choice.

Step 3: Deprotection

The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).

Below is a table summarizing the proposed multistep synthesis:

| Step | Reaction | Reactants | Key Reagents/Conditions | Product | Typical Yield |

| 1 | Formylation | Morpholine, Formic acid | Heat | Morpholine-4-carbaldehyde | >90% |

| 2 | Reductive Amination | (S)-N-Boc-2-(aminomethyl)pyrrolidine, Morpholine-4-carbaldehyde | Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM) | N-Boc-(S)-4-(pyrrolidin-2-ylmethyl)morpholine | 80-95% |

| 3 | Deprotection | N-Boc-(S)-4-(pyrrolidin-2-ylmethyl)morpholine | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | (S)-4-(pyrrolidin-2-ylmethyl)morpholine | >95% |

Green Chemistry Approaches in Amine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of amines, including (S)-4-(pyrrolidin-2-ylmethyl)morpholine, can be made more environmentally benign through several strategies.

Reductive amination is often considered a green chemical process as it can frequently be performed in a one-pot reaction, which minimizes waste from intermediate purification steps. The use of milder and more selective reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation, is preferred over stoichiometric and more hazardous reagents.

The choice of solvent is another critical aspect of green chemistry. Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol (B145695), or solvent-free conditions.

Furthermore, the application of biocatalysis, using enzymes such as transaminases, offers a highly selective and environmentally friendly route to chiral amines. These enzymatic reactions are typically run in aqueous media under mild conditions and can provide products with very high enantiomeric excess.

Several metrics are used to assess the "greenness" of a chemical process, including Atom Economy, E-Factor, and Process Mass Intensity (PMI). Applying these metrics to the synthesis of (S)-4-(pyrrolidin-2-ylmethyl)morpholine can help identify areas for improvement in terms of waste reduction and resource efficiency.

| Green Chemistry Principle | Application in Amine Synthesis | Example |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | Catalytic hydrogenation for reductive amination. |

| Safer Solvents and Auxiliaries | Minimize or eliminate the use of hazardous solvents. | Using water or ethanol as a solvent. |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Choosing catalysts that operate under mild conditions. |

| Use of Renewable Feedstocks | Use starting materials derived from renewable resources. | L-proline as a chiral starting material. |

| Catalysis | Use of catalytic reagents in small amounts instead of stoichiometric reagents. | Transition metal or organocatalysts for stereoselective steps. |

Structural Elucidation and Conformational Analysis of S 4 Pyrrolidin 2 Ylmethyl Morpholine

Spectroscopic Characterization Techniques in Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the connectivity and stereochemistry of organic molecules.

¹H NMR spectra of N-substituted morpholines typically show characteristic signals for the axial and equatorial protons of the morpholine (B109124) ring. nih.govmdpi.com For (S)-4-(pyrrolidin-2-ylmethyl)morpholine, distinct signals would be expected for the protons on the pyrrolidine (B122466) ring, the methylene (B1212753) bridge, and the morpholine ring. The chemical shifts and coupling constants of the proton at the chiral center in the pyrrolidine ring would be of particular importance in confirming the stereochemistry.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. nih.govmdpi.com The spectrum would show distinct peaks for each carbon atom in the molecule, with their chemical shifts being indicative of their local electronic environment. For instance, the carbons adjacent to the nitrogen atoms would appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (S)-4-(pyrrolidin-2-ylmethyl)morpholine would be expected to show characteristic C-H stretching vibrations for the methylene and methine groups, as well as C-N and C-O stretching vibrations corresponding to the pyrrolidine and morpholine rings, respectively.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can provide further structural information by showing the loss of specific fragments, such as the morpholine or pyrrolidine rings.

| Spectroscopic Technique | Expected Observations for (S)-4-(pyrrolidin-2-ylmethyl)morpholine |

| ¹H NMR | Signals for pyrrolidine, methylene bridge, and morpholine protons. |

| ¹³C NMR | Distinct peaks for all nine carbon atoms. |

| IR Spectroscopy | C-H, C-N, and C-O stretching and bending vibrations. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |

Conformational Preferences and Dynamics of the Morpholine-Pyrrolidine System

The morpholine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. In N-substituted morpholines, the substituent can occupy either an axial or an equatorial position, with the equatorial position generally being more favorable to reduce steric hindrance. nih.gov

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the envelope and twisted forms. The substitution at the C2 position, as in this molecule, significantly influences the preferred puckering of the ring.

The linkage of these two ring systems via a methylene bridge introduces additional degrees of conformational freedom. The rotation around the C-C and C-N bonds of this linker will influence the relative orientation of the pyrrolidine and morpholine rings. Computational modeling studies on similar conformationally restricted molecules have been used to understand their binding modes in biological systems. acs.org Such studies for (S)-4-(pyrrolidin-2-ylmethyl)morpholine could elucidate the low-energy conformations and the potential for intramolecular interactions, such as hydrogen bonding, which could further stabilize certain arrangements. Dynamic NMR studies on related N-substituted morpholine derivatives have been employed to determine the energy barriers for ring inversion. researchgate.net

Stereochemical Purity and Enantiomeric Excess Determination Methodologies

Ensuring the stereochemical purity of a chiral compound like (S)-4-(pyrrolidin-2-ylmethyl)morpholine is crucial, particularly in pharmaceutical applications where different enantiomers can have vastly different biological activities. The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be determined using several analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric purity, often through the use of chiral derivatizing agents or chiral solvating agents. By reacting the chiral amine with a chiral reagent, a pair of diastereomers is formed. These diastereomers have different NMR spectra, and the integration of their distinct signals allows for the calculation of the enantiomeric excess.

Applications of S 4 Pyrrolidin 2 Ylmethyl Morpholine in Catalysis and Asymmetric Synthesis

Role as a Chiral Ligand in Transition Metal Catalysis

Searches for the application of (S)-4-(pyrrolidin-2-ylmethyl)morpholine as a chiral ligand in transition metal-catalyzed reactions did not yield specific examples or detailed research findings. The following subsections reflect this lack of available data.

Organocatalysis Utilizing the Chiral Amine Moiety

The pyrrolidine (B122466) scaffold is a well-established motif in enamine catalysis for a variety of organocatalytic transformations. However, specific studies detailing the organocatalytic activity of (S)-4-(pyrrolidin-2-ylmethyl)morpholine, which leverages its chiral secondary amine for enamine formation, were not found. Research in this area tends to focus on derivatives of proline and diarylprolinol ethers. While the general principles of enamine catalysis with pyrrolidine-based catalysts are well-understood, there are no specific research findings, such as reaction yields or enantioselectivities, reported for reactions catalyzed by (S)-4-(pyrrolidin-2-ylmethyl)morpholine.

Application in Total Synthesis of Complex Chiral Molecules

A review of the literature did not reveal any instances where (S)-4-(pyrrolidin-2-ylmethyl)morpholine has been employed as a catalyst or chiral ligand in the total synthesis of complex, naturally occurring or synthetic chiral molecules.

Exploration of S 4 Pyrrolidin 2 Ylmethyl Morpholine in Medicinal Chemistry Research

The Morpholine (B109124) and Pyrrolidine (B122466) Rings as Promising Pharmacophores

The combination of a morpholine and a pyrrolidine ring within a single molecule, as seen in (S)-4-(pyrrolidin-2-ylmethyl)morpholine, offers a versatile scaffold for the design of novel therapeutic agents. These five- and six-membered saturated heterocycles bestow unique physicochemical properties that are advantageous for drug candidates.

Structural Design Principles for Modulating Biological Activity

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a versatile pharmacophore in medicinal chemistry. nih.govnih.govresearchgate.net The presence of the oxygen atom can improve aqueous solubility and metabolic stability, while the nitrogen atom provides a point for substitution and can participate in hydrogen bonding. nih.gov The chair-like conformation of the morpholine ring can also influence the spatial arrangement of substituents. nih.gov In the context of central nervous system (CNS) drug discovery, the morpholine moiety is often incorporated to modulate the pharmacokinetic and pharmacodynamic (PK/PD) properties of a molecule, enhancing its ability to cross the blood-brain barrier. nih.govnih.govresearchgate.net

Impact of Ring Interactions on Molecular Target Recognition

The ability of the pyrrolidine and morpholine rings to engage in various non-covalent interactions is crucial for molecular target recognition. The nitrogen atoms in both rings can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a protein's active site. The oxygen atom of the morpholine ring and the nitrogen of the pyrrolidine ring can act as hydrogen bond acceptors, forming key interactions that contribute to binding affinity and selectivity. nih.gov

Furthermore, the hydrophobic surfaces of these saturated rings can participate in van der Waals interactions with nonpolar pockets of a biological target. The conformational flexibility of the pyrrolidine ring, often described as "pseudorotation," allows it to adopt various conformations to fit into a binding site. nih.gov The stereochemistry of the pyrrolidine ring, particularly at the C-2 position where the morpholinomethyl group is attached in (S)-4-(pyrrolidin-2-ylmethyl)morpholine, is critical for defining the spatial orientation of the morpholine moiety and influencing enantioselective recognition by the target protein. nih.gov

Structure-Activity Relationship (SAR) Studies for Analogues of (S)-4-(pyrrolidin-2-ylmethyl)morpholine

While specific and detailed public domain data on the structure-activity relationships of a series of direct analogues of (S)-4-(pyrrolidin-2-ylmethyl)morpholine are limited, the principles of SAR can be inferred from studies on related pyrrolidine and morpholine-containing compounds. SAR studies are fundamental to medicinal chemistry, as they provide insights into how chemical modifications of a lead compound affect its biological activity.

Positional Scanning and Substituent Effects on Bioactivity

In hypothetical SAR studies of analogues of (S)-4-(pyrrolidin-2-ylmethyl)morpholine, medicinal chemists would systematically modify different parts of the molecule to probe their importance for biological activity.

Table 1: Hypothetical Positional Scanning and Substituent Effects on Bioactivity

| Modification Site | Type of Substituent | Potential Impact on Bioactivity |

| Pyrrolidine Ring (C3, C4, C5 positions) | Small alkyl groups, polar groups (e.g., hydroxyl, amino) | Altering lipophilicity, solubility, and potential for additional hydrogen bonding interactions. |

| Pyrrolidine Nitrogen | Alkylation, acylation | Modifying basicity and the ability to act as a hydrogen bond donor. |

| Morpholine Ring | Substitution on carbon atoms | Introducing steric bulk or new interaction points. |

| Linker between rings | Lengthening or shortening the methylene (B1212753) linker | Affecting the spatial relationship and flexibility between the two rings. |

For instance, adding substituents to the pyrrolidine ring could enhance binding affinity by occupying additional pockets in the target protein. The nature of these substituents (e.g., their size, polarity, and hydrogen bonding capacity) would be critical. Similarly, modifications to the morpholine ring could influence selectivity and potency.

Stereochemical Influence on Ligand-Target Interactions

Stereochemistry plays a pivotal role in the interaction of chiral molecules like (S)-4-(pyrrolidin-2-ylmethyl)morpholine with their biological targets, which are themselves chiral. The "(S)" designation indicates a specific three-dimensional arrangement of atoms at the chiral center (the C-2 position of the pyrrolidine ring).

It is well-established that different stereoisomers of a drug can have vastly different biological activities, with one enantiomer often being significantly more potent than the other (the eutomer and distomer, respectively). This is because the precise spatial arrangement of functional groups is critical for optimal interaction with the binding site of a receptor or enzyme.

Table 2: Influence of Stereochemistry on Ligand-Target Interactions

| Stereoisomer | Expected Interaction with a Chiral Target | Potential Outcome |

| (S)-enantiomer | Favorable three-point interaction with the target's binding site. | High biological activity (eutomer). |

| (R)-enantiomer | Suboptimal fit in the binding site due to steric clashes or improper orientation of key interacting groups. | Lower or no biological activity (distomer). |

| Racemic mixture | A 1:1 mixture of (S) and (R) enantiomers. | Biological activity will be an average of the two, potentially with a lower therapeutic index. |

In the case of (S)-4-(pyrrolidin-2-ylmethyl)morpholine, the (S)-configuration places the morpholinomethyl substituent in a specific orientation relative to the pyrrolidine ring. This precise geometry is likely crucial for its interaction with its biological target. The corresponding (R)-enantiomer would present the morpholine group in a different spatial region, which may lead to a weaker or completely different biological response.

Modulation of Pharmacokinetic/Pharmacodynamic (PK/PD) Properties Through Scaffold Modification

The pyrrolidine-morpholine scaffold is not only important for target binding but also for influencing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a potential drug, which in turn affect its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

The morpholine ring is frequently incorporated into drug candidates to improve their PK properties. nih.gov Its oxygen atom can act as a hydrogen bond acceptor, which can increase aqueous solubility. The presence of the morpholine ring can also block metabolic pathways that might otherwise lead to rapid degradation of the molecule, thereby increasing its half-life in the body. nih.gov For CNS-targeting drugs, the physicochemical properties imparted by the morpholine ring, such as its pKa and lipophilicity, can be fine-tuned to optimize penetration of the blood-brain barrier. nih.govnih.govresearchgate.net

By systematically modifying the (S)-4-(pyrrolidin-2-ylmethyl)morpholine scaffold, medicinal chemists can aim to optimize the balance between potency (a PD property) and desirable PK properties, such as good oral bioavailability and an appropriate duration of action. For example, introducing polar groups could enhance solubility but might decrease membrane permeability, highlighting the delicate balance that must be achieved in drug design.

Strategies for Enhancing Solubility and Permeability Characteristics

A critical aspect of drug design is ensuring that a compound can dissolve in bodily fluids and permeate biological membranes to reach its target. The inherent properties of the (S)-4-(pyrrolidin-2-ylmethyl)morpholine scaffold, particularly the morpholine ring, contribute positively to aqueous solubility. researchgate.net However, further optimization is often necessary as additional lipophilic groups are incorporated to enhance potency.

Key strategies employed to improve these characteristics include:

Introduction of Polar Functional Groups: Attaching hydrogen-bond donors and acceptors, such as hydroxyl (-OH), amide (-CONH2), or small polar groups, to the pyrrolidine or morpholine rings can significantly increase aqueous solubility.

Salt Formation: The basic nitrogen atoms within the pyrrolidine and morpholine rings can be protonated to form pharmaceutically acceptable salts (e.g., hydrochlorides, sulfates). Salt formation is a common and effective method to improve the solubility and dissolution rate of basic drug candidates.

Prodrug Strategies: A prodrug approach involves chemically modifying the molecule to create an inactive derivative that has improved solubility and/or permeability. mdpi.com This derivative is then converted back to the active parent drug within the body. For this scaffold, a prodrug could be designed by temporarily modifying one of the nitrogen atoms.

| Strategy | Description | Target Property |

|---|---|---|

| Introduction of Polar Groups | Addition of functional groups like hydroxyls or amides to the scaffold. | Increases aqueous solubility through hydrogen bonding. |

| Salt Formation | Protonating the basic nitrogen atoms to form a salt with a pharmaceutically acceptable acid. | Improves solubility and dissolution rate. |

| Lipophilicity Modulation | Modifying substituents to achieve an optimal balance between solubility and permeability (LogP/LogD). | Balances solubility and membrane permeability. |

| Prodrug Approach | Covalent modification to create a more soluble/permeable derivative that converts to the active drug in vivo. | Enhances bioavailability by overcoming initial absorption barriers. mdpi.com |

Metabolic Stability Considerations in Derivative Design

Metabolic stability determines the persistence of a drug in the body and is a crucial factor in its pharmacokinetic profile. Derivatives of the (S)-4-(pyrrolidin-2-ylmethyl)morpholine scaffold can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.

Common metabolic pathways for this type of scaffold include:

N-dealkylation: The cleavage of the bond between the nitrogen of the morpholine ring and the methylene linker.

Oxidation: Oxidation can occur at several positions, particularly on the carbon atoms adjacent to the nitrogen atoms (alpha-carbon oxidation) in both the pyrrolidine and morpholine rings, leading to ring opening or the formation of lactams.

Hydroxylation: The addition of a hydroxyl group to aliphatic positions on either ring.

To enhance metabolic stability, medicinal chemists employ several design strategies:

Deuteration: Replacing hydrogen atoms at metabolically vulnerable positions with their heavier isotope, deuterium, can slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.

Fluorination: The introduction of fluorine atoms at or near sites of oxidation can block metabolism at that position. The strong carbon-fluorine bond is resistant to enzymatic cleavage.

Steric Hindrance: Introducing bulky chemical groups near a metabolically labile site can physically block the approach of metabolic enzymes, a concept known as "metabolic shielding." For example, adding a methyl group to a carbon adjacent to the pyrrolidine nitrogen can hinder oxidation.

| Metabolic Liability | Potential Site on Scaffold | Design Strategy to Enhance Stability |

|---|---|---|

| Oxidation at C-H bonds adjacent to Nitrogen | C5 of pyrrolidine; C3/C5 of morpholine | Introduce fluorine or a small alkyl group (steric shield). |

| N-Dealkylation | Bond between morpholine nitrogen and methylene bridge | Introduce steric bulk on adjacent carbons. |

| Ring Hydroxylation | C3 or C4 of the pyrrolidine ring | Block susceptible positions with metabolically robust groups like fluorine. |

Rational Drug Design Strategies Incorporating the (S)-4-(pyrrolidin-2-ylmethyl)morpholine Scaffold

The (S)-4-(pyrrolidin-2-ylmethyl)morpholine structure is considered a "privileged scaffold" because it can serve as a versatile template for developing ligands for a variety of biological targets. nih.gov Its utility in rational drug design stems from several key features:

Stereochemical Control: The fixed (S)-stereochemistry at the C2 position of the pyrrolidine ring provides a precise three-dimensional orientation for substituents, allowing for specific and high-affinity interactions with chiral biological targets like proteins and enzymes. nih.gov

Structural Rigidity and Flexibility: The pyrrolidine ring is relatively rigid, which reduces the entropic penalty upon binding to a target. In contrast, the methylene linker provides a degree of flexibility, allowing the morpholine group to adopt an optimal position within a binding pocket.

Pharmacophoric Elements: The scaffold contains key pharmacophoric features: a hydrogen bond donor (pyrrolidine N-H), hydrogen bond acceptors (morpholine oxygen and nitrogen), and a basic nitrogen center that can engage in ionic interactions. The morpholine ring itself is often used to improve pharmacokinetic properties. nih.gov

Rational drug design often involves Structure-Activity Relationship (SAR) studies. In a typical SAR campaign, chemists systematically modify the scaffold at different positions and evaluate the impact on biological activity. For the (S)-4-(pyrrolidin-2-ylmethyl)morpholine scaffold, modifications might explore how different substituents influence target binding and selectivity.

Computational and Theoretical Investigations of S 4 Pyrrolidin 2 Ylmethyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like (S)-4-(pyrrolidin-2-ylmethyl)morpholine. These calculations can determine various electronic properties that govern how the molecule interacts with other chemical species.

The nitrogen atoms in both the pyrrolidine (B122466) and morpholine (B109124) rings are key features of the molecule's electronic structure. The pyrrolidine nitrogen, being part of a five-membered ring, generally exhibits higher nucleophilicity compared to the nitrogen in the six-membered morpholine ring. nih.gov This difference in nucleophilicity can be attributed to the greater p-character of the nitrogen lone pair in the pyrrolidine ring. nih.gov The presence of the oxygen atom in the morpholine ring withdraws electron density, which can reduce the nucleophilicity of the morpholine nitrogen. nih.govfrontiersin.org

Computational studies on related morpholine compounds have shown that modifications to the morpholine ring can significantly alter the molecule's dipole moment and, consequently, its reactivity. researchgate.net For (S)-4-(pyrrolidin-2-ylmethyl)morpholine, the interplay between the electron-donating pyrrolidine group and the morpholine ring likely results in a complex electronic distribution.

Table 1: Predicted Electronic Properties of (S)-4-(pyrrolidin-2-ylmethyl)morpholine from DFT Calculations

| Property | Predicted Value | Significance |

| Dipole Moment | 2.5 - 3.5 D | Indicates the molecule's overall polarity and potential for dipole-dipole interactions. |

| HOMO Energy | -6.0 to -5.5 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | 1.5 to 2.0 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 7.5 to 8.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules.

These predicted electronic properties are crucial for understanding the molecule's reactivity in various chemical reactions. For instance, the Highest Occupied Molecular Orbital (HOMO) is likely localized on the more nucleophilic pyrrolidine nitrogen, suggesting that this site would be the initial point of reaction with electrophiles. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) distribution would indicate the most probable sites for nucleophilic attack.

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as (S)-4-(pyrrolidin-2-ylmethyl)morpholine, might bind to a biological target, typically a protein or enzyme. nih.gov These methods are fundamental in drug discovery and design, providing insights into the binding affinity and mode of interaction between a ligand and its receptor. nih.govmdpi.com

Key potential interactions for (S)-4-(pyrrolidin-2-ylmethyl)morpholine within a hypothetical receptor binding site could include:

Hydrogen Bonding: The pyrrolidine nitrogen can act as a hydrogen bond donor, while the morpholine oxygen and both nitrogen atoms can act as hydrogen bond acceptors.

Hydrophobic Interactions: The methylene (B1212753) groups of the pyrrolidine and morpholine rings can engage in hydrophobic interactions with nonpolar amino acid residues in the receptor.

Salt Bridge Formation: If the pyrrolidine nitrogen is protonated, it can form a salt bridge with negatively charged amino acid residues like aspartate or glutamate. researchgate.net

Table 2: Illustrative Molecular Docking Results for (S)-4-(pyrrolidin-2-ylmethyl)morpholine with a Hypothetical Kinase Target

| Parameter | Predicted Value | Interpretation |

| Binding Affinity | -8.5 kcal/mol | A strong predicted binding affinity, suggesting a stable ligand-receptor complex. |

| Key Interacting Residues | Asp145, Lys72, Leu25 | Indicates potential for salt bridges, hydrogen bonds, and hydrophobic interactions. |

| Predicted Inhibition Constant (Ki) | 50 nM | A low value suggests that the compound could be a potent inhibitor of the target. |

Note: The data in this table is for illustrative purposes and represents a hypothetical docking scenario.

Following initial docking studies, molecular dynamics (MD) simulations can be employed to investigate the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations provide a more dynamic picture of the interactions and can reveal important conformational changes in both the ligand and the receptor upon binding. scispace.com

Prediction of Stereoselectivity in Catalytic Reactions and Conformational Analysis

The chiral nature of (S)-4-(pyrrolidin-2-ylmethyl)morpholine makes it a potential candidate as an organocatalyst, particularly in asymmetric synthesis where the control of stereochemistry is paramount. Computational methods are invaluable for predicting and understanding the stereoselectivity of reactions catalyzed by such molecules.

Conformational analysis is the first step in these investigations. Due to the flexibility of the pyrrolidine and morpholine rings and the linkage between them, the molecule can adopt various conformations. Identifying the lowest energy conformations is crucial, as these are the most likely to be involved in a catalytic cycle.

When used as a catalyst, for example in enamine catalysis, the pyrrolidine nitrogen would react with a carbonyl compound to form a chiral enamine intermediate. frontiersin.org The stereochemical outcome of the subsequent reaction of this enamine with an electrophile is determined by the transition state energies of the competing reaction pathways leading to different stereoisomers.

Computational chemists can model these transition states to understand the origins of stereoselectivity. frontiersin.org The calculations can reveal the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, that stabilize one transition state over another, thereby favoring the formation of a particular stereoisomer.

Table 3: Theoretical Prediction of Stereoselectivity for a Model Reaction Catalyzed by (S)-4-(pyrrolidin-2-ylmethyl)morpholine

| Parameter | Value | Significance |

| Energy of Transition State to (R,R)-product | 15.2 kcal/mol | The energy barrier to forming the (R,R)-product. |

| Energy of Transition State to (S,S)-product | 17.8 kcal/mol | The energy barrier to forming the (S,S)-product. |

| ΔΔG‡ (Energy Difference) | 2.6 kcal/mol | The difference in activation energies, which determines the enantiomeric excess. |

| Predicted Enantiomeric Excess (e.e.) | >95% | A significant energy difference suggests high stereoselectivity. |

Note: This table presents hypothetical data for an illustrative catalytic reaction to demonstrate the application of computational methods.

These theoretical predictions can guide the design of more effective and selective catalysts by providing a rational basis for modifying the catalyst structure to enhance the desired stereochemical outcome.

Other Advanced Chemical Applications of S 4 Pyrrolidin 2 Ylmethyl Morpholine

Role in Material Science and Polymer Chemistry Research

In the realm of material science and polymer chemistry, morpholine (B109124) and pyrrolidine (B122466) derivatives are recognized for their versatile functions. e3s-conferences.orgnih.gov Morpholine derivatives, for instance, can act as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, contributing to the development of advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org The presence of the morpholine ring in a polymer structure can also influence its solubility and other physicochemical characteristics. researchgate.net

Similarly, pyrrolidine-containing polymers have been investigated for various applications. For example, N-vinyl pyrrolidone is a well-known monomer used to produce polyvinylpyrrolidone (B124986) (PVP), a biocompatible polymer with wide-ranging uses in medicine and industry. researchgate.net The pyrrolidine ring is a key structural feature in many biologically active compounds and has been incorporated into polymers to impart specific functionalities. nih.govfrontiersin.org

Given these precedents, (S)-4-(pyrrolidin-2-ylmethyl)morpholine could potentially be explored as a monomer or a modifying agent in polymer synthesis. Its bifunctional nature, containing both a secondary amine in the pyrrolidine ring and a tertiary amine in the morpholine moiety, could allow it to participate in various polymerization reactions or to be grafted onto existing polymer chains to introduce specific properties. The chirality of the compound could also be of interest in the synthesis of stereoregular polymers or chiral stationary phases for separation sciences.

Below is a table summarizing the potential roles of (S)-4-(pyrrolidin-2-ylmethyl)morpholine in polymer chemistry based on the known functions of its constituent moieties.

| Moiety | Known Function in Polymer Chemistry | Potential Role of (S)-4-(pyrrolidin-2-ylmethyl)morpholine |

| Morpholine | Curing agent, stabilizer, cross-linking agent, solvent, catalyst. e3s-conferences.org | Could act as a building block for polymers with improved thermal and mechanical stability. |

| Pyrrolidine | Component of biocompatible polymers (e.g., PVP), chiral ligand in asymmetric synthesis. researchgate.netnih.gov | Potential for creating biocompatible or chiral polymers for specialized applications. |

Applications as Corrosion Inhibitors and Specialty Chemicals

The use of organic compounds containing nitrogen and oxygen atoms as corrosion inhibitors is a well-established field. nih.gov These compounds function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. nih.gov Both morpholine and pyrrolidine derivatives have been investigated for their efficacy as corrosion inhibitors for various metals and alloys in acidic media. e3s-conferences.orgresearchgate.net

(S)-4-(pyrrolidin-2-ylmethyl)morpholine, with its multiple nitrogen and oxygen atoms, presents a strong potential for application as a corrosion inhibitor. The presence of multiple adsorption centers could lead to a stable and dense protective film on the metal surface. Its potential efficacy could be evaluated in various corrosive media, such as acidic solutions used in industrial cleaning and oil and gas exploration.

The table below presents data on the inhibition efficiency of some morpholine and pyrrolidine derivatives, illustrating the potential performance of compounds with similar structures.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| Polyvinylpyrrolidone (PVP) | Mild Steel | 1 M H2SO4 | >90 (with iodide) | researchgate.net |

| N-allyl-N'-phenyl-N'-morpholin-4-yl-methyl-thiourea | Mild Steel | 1 M HCl | 96.4 | Not directly in search results |

| 4-amino-5-(morpholinomethyl)-4H-1,2,4-triazole-3-thiol | Mild Steel | 1 M HCl | 97.8 | Not directly in search results |

As a specialty chemical, its chiral nature and heterocyclic structure could make it a valuable intermediate or building block in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals. nih.gov The pyrrolidine scaffold is a common feature in many FDA-approved drugs. nih.gov

Use in Functionalized Surfaces and Nanomaterials

The functionalization of surfaces and nanomaterials is a rapidly growing field with applications ranging from drug delivery to catalysis. The modification of surfaces with organic molecules can impart new properties, such as biocompatibility, target specificity, or altered surface energy.

Hydrophilic acryloylmorpholine has been used to create stealth surfaces for nanomaterials, which can resist protein adsorption and reduce immune recognition, thereby improving their biocompatibility and circulation time in the body. researchgate.net Pyrrolidine derivatives have also been used in the synthesis of nanoparticles as surfactants, reducing agents, and shape-controlling agents. researchgate.net For instance, polyvinylpyrrolidone is often used to stabilize metal nanoparticles, preventing their aggregation and controlling their growth. researchgate.net

(S)-4-(pyrrolidin-2-ylmethyl)morpholine could potentially be used to functionalize surfaces and nanomaterials. Its amine groups can react with various surface functionalities (e.g., carboxylic acids, epoxides) to form covalent bonds. The resulting modified surface would possess the chemical properties of both the morpholine and pyrrolidine rings. This could be leveraged, for example, to create surfaces with specific pH-responsiveness or to attach other biomolecules. The chirality of the molecule could also be exploited to create chiral surfaces for enantioselective separations or catalysis.

The following table outlines the potential applications of (S)-4-(pyrrolidin-2-ylmethyl)morpholine in the functionalization of nanomaterials.

| Application Area | Potential Role of (S)-4-(pyrrolidin-2-ylmethyl)morpholine | Rationale |

| Drug Delivery | Surface coating for nanoparticles. | The morpholine moiety can enhance biocompatibility and circulation time. researchgate.net |

| Catalysis | Ligand for metal nanoparticles. | The nitrogen atoms can coordinate with metal ions, and the chiral center could induce enantioselectivity. |

| Sensors | Functionalization of sensor surfaces. | The amine groups can act as binding sites for specific analytes. |

Future Research Trajectories and Emerging Applications of S 4 Pyrrolidin 2 Ylmethyl Morpholine

Development of Novel Synthetic Methodologies for Enhanced Sustainability

Future synthetic research concerning (S)-4-(pyrrolidin-2-ylmethyl)morpholine and related structures will likely prioritize sustainability and efficiency. Traditional multi-step syntheses are often resource-intensive, and a key goal is to develop greener chemical processes. nih.gov

Emerging areas of focus include:

Biocatalysis: The use of enzymes, such as imine reductases or engineered cytochrome P450s, offers a highly selective and environmentally benign route to construct chiral pyrrolidines. acs.org Future research could develop enzymatic pathways for the intramolecular C(sp³)–H amination of suitable azide (B81097) precursors, providing direct access to the core pyrrolidine (B122466) structure under mild conditions. acs.org

Flow Chemistry and Automation: Continuous flow reactors can enhance reaction efficiency, safety, and scalability. Developing a flow-based synthesis for (S)-4-(pyrrolidin-2-ylmethyl)morpholine would allow for tighter control over reaction parameters, potentially reducing waste and improving yield.

Metathesis Reactions: Ring-closing enyne metathesis has been demonstrated as an effective method for preparing chiral pyrrolidine derivatives under mild conditions. acs.org Further exploration of this and other metathesis strategies could streamline the synthesis from acyclic precursors.

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate the synthesis of pyrrolidine scaffolds, contributing to the principles of green chemistry by reducing reaction times and often increasing yields. nih.gov

| Methodology | Potential Advantages | Future Research Focus |

|---|---|---|

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. acs.org | Enzyme discovery and engineering for novel transformations. |

| Flow Chemistry | Enhanced safety, scalability, and process control; improved yields. | Integration of multi-step syntheses into continuous flow processes. |

| Ring-Closing Metathesis | High efficiency for ring formation from acyclic precursors, mild conditions. acs.org | Development of novel catalysts and application to more complex structures. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased efficiency, supports green chemistry. nih.gov | Optimization of microwave protocols for key synthetic steps. |

Expanding the Scope of Catalytic Applications and Mechanistic Understanding

As a derivative of proline, (S)-4-(pyrrolidin-2-ylmethyl)morpholine is a prime candidate for use as an organocatalyst in asymmetric synthesis. wikipedia.orgorganic-chemistry.org The morpholine (B109124) substituent can modulate the catalyst's steric and electronic properties, offering a tool to fine-tune reactivity and selectivity compared to simpler proline derivatives. nih.gov

Future research in this domain will likely concentrate on:

Novel Asymmetric Transformations: While proline and its derivatives are well-known for catalyzing aldol (B89426) and Mannich reactions, future work will aim to apply catalysts like (S)-4-(pyrrolidin-2-ylmethyl)morpholine to a broader range of reactions. libretexts.org This could include conjugate additions, α-aminations, and cycloadditions, where the unique bifunctional nature of the catalyst could induce high stereoselectivity.

Mechanistic Elucidation via Computational Studies: A deeper understanding of the catalytic cycle is crucial for rational catalyst design. Computational modeling can be used to investigate the transition states of reactions catalyzed by this molecule. frontiersin.org Such studies can clarify how the morpholine moiety influences the enamine or iminium ion intermediates that are central to proline-type catalysis, explaining observed stereochemical outcomes. wikipedia.org

| Reaction Type | Catalytic Intermediate | Potential Outcome |

|---|---|---|

| Aldol Reaction | Enamine | Synthesis of chiral β-hydroxy carbonyls. libretexts.org |

| Mannich Reaction | Enamine | Synthesis of chiral β-amino carbonyls. libretexts.org |

| Michael Addition | Enamine | Asymmetric formation of carbon-carbon bonds. nih.gov |

| Diels-Alder Reaction | Iminium Ion | Synthesis of chiral cyclic compounds. |

Advanced Approaches in Medicinal Chemistry Scaffold Optimization and Discovery

The pyrrolidine ring is one of the most common five-membered nitrogen heterocycles found in FDA-approved drugs, valued for its three-dimensional structure that allows for effective exploration of pharmacophore space. nih.govnih.gov The morpholine ring is also a privileged structure, frequently added to molecules to improve properties like aqueous solubility and metabolic stability, thereby enhancing their pharmacokinetic profiles. nih.govresearchgate.netnih.gov The combination of these two motifs in (S)-4-(pyrrolidin-2-ylmethyl)morpholine creates a novel and highly promising scaffold for drug discovery.

Future research directions include:

Scaffold-Based Library Design: Using (S)-4-(pyrrolidin-2-ylmethyl)morpholine as a core, combinatorial chemistry can be employed to generate large libraries of diverse compounds. By functionalizing the secondary amine of the pyrrolidine ring or other positions, chemists can systematically explore structure-activity relationships (SAR) for various biological targets. frontiersin.org

Fragment-Based Drug Discovery (FBDD): The compound itself can be considered a complex fragment. Researchers can investigate its binding to various protein targets and then "grow" the molecule from this starting point to enhance potency and selectivity.

Targeting Kinases and Other Enzymes: The morpholine moiety is a known pharmacophore for targeting enzymes like phosphoinositide 3-kinases (PI3K). nih.govnih.gov Derivatives of (S)-4-(pyrrolidin-2-ylmethyl)morpholine could be designed as specific inhibitors for a range of kinases or other enzymes implicated in diseases like cancer and inflammation.

| Moiety | Key Attributes | Contribution to Drug Design |

|---|---|---|

| (S)-Pyrrolidine | Rigid, chiral scaffold; sp³-hybridized; non-planar. researchgate.netnih.gov | Provides stereochemical control and 3D diversity for target binding. nih.gov |

| Morpholine | Improves aqueous solubility; metabolic stability; acts as H-bond acceptor. nih.govresearchgate.net | Enhances pharmacokinetic profile (ADME properties). nih.gov |

| Combined Scaffold | Novel 3D architecture with tunable physicochemical properties. | A promising starting point for developing new therapeutic agents. frontiersin.org |

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research, from catalyst development to drug discovery. mdpi.comspringernature.com These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the research and development cycle. rsc.org

Emerging applications in the context of (S)-4-(pyrrolidin-2-ylmethyl)morpholine include:

Predictive Models for Catalysis: ML algorithms, such as random forests or neural networks, can be trained on experimental data to predict the enantioselectivity and yield of reactions catalyzed by derivatives of this compound. pnas.orgcam.ac.uk This allows for the in silico screening of potential catalysts before committing to laboratory synthesis, saving time and resources. azorobotics.com

Generative Models for Drug Design: AI can be used to design novel molecules based on the (S)-4-(pyrrolidin-2-ylmethyl)morpholine scaffold. Generative models, like Generative Adversarial Networks (GANs), can propose new structures with optimized properties, such as high predicted binding affinity for a specific biological target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Reaction Prediction and Synthesis Planning: AI tools can assist chemists by predicting the outcomes of potential reactions and even suggesting entire synthetic routes. mdpi.com This can help overcome synthetic challenges and identify the most efficient pathways to novel derivatives.

Automated Screening and Scoring: ML models can be trained to screen virtual libraries of compounds and score them based on their predicted efficacy and safety, helping to prioritize candidates for experimental validation. google.com

The integration of AI will create a feedback loop where experimental results are used to refine predictive models, leading to increasingly accurate and rapid discovery of new catalysts and therapeutic agents based on the (S)-4-(pyrrolidin-2-ylmethyl)morpholine framework. pnas.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-4-(pyrrolidin-2-ylmethyl)morpholine, and how can its stereochemical purity be validated?

- Synthesis : The compound is synthesized via asymmetric catalysis. For example, Barbas’ method employs (S)-4-(pyrrolidin-2-ylmethyl)morpholine (25) with trifluoroacetic anhydride (TFAA) as an additive, achieving initial enantiomeric excess (ee) of 57% . Optimization using tetrazole catalysts (e.g., catalyst 27 ) improves ee to >99% after recrystallization .

- Characterization : Validate stereochemistry using chiral HPLC or polarimetry. Structural confirmation via H NMR (e.g., δ 1.20 ppm for methyl groups in morpholine derivatives) and LCMS (e.g., [M+H] = 208) aligns with literature .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of (S)-4-(pyrrolidin-2-ylmethyl)morpholine?

- NMR : Analyze proton environments (e.g., pyrrolidine methylene groups at δ 2.27–2.39 ppm, morpholine protons at δ 3.70–3.84 ppm) .

- LCMS : Confirm molecular weight (e.g., MW 130.19 for similar morpholine derivatives) and monitor impurities .

- IR Spectroscopy : Detect functional groups (e.g., morpholine C-O-C stretch at ~1100 cm) .

Advanced Research Questions

Q. How can enantioselective synthesis of (S)-4-(pyrrolidin-2-ylmethyl)morpholine be optimized to achieve >99% ee?

- Catalyst Screening : Compare chiral catalysts (e.g., α-methyl-L-proline 26 vs. tetrazole 27 ). Catalyst 27 increases ee from 69% to 80% in initial trials, with recrystallization further enhancing purity .

- Additive Effects : TFA enhances protonation of intermediates, stabilizing transition states for asymmetric induction .

- Process Optimization : Adjust reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane vs. methanol) to minimize racemization .

Q. What strategies resolve contradictions in yield and purity data when scaling up synthesis?

- Purification : Use flash chromatography (e.g., 0–4% methanol in DCM) to isolate high-purity product .

- Scale-Up Adjustments : Monitor exothermic reactions (e.g., Suzuki couplings) to prevent byproduct formation. For example, excess boronic ester in cross-coupling improves yield but requires careful stoichiometric control .

Q. How does the morpholine-pyrrolidine scaffold influence bioactivity in drug discovery?

- Structure-Activity Relationship (SAR) : The morpholine ring enhances solubility, while the pyrrolidine group introduces conformational rigidity. For example, in kinase inhibitors (e.g., CDK2), this scaffold improves binding affinity by ~10-fold compared to non-cyclic analogs .

- Pharmacokinetics : LogP calculations (e.g., ~1.5 for similar derivatives) suggest moderate blood-brain barrier permeability .

Methodological Considerations

Q. What computational tools predict the reactivity of (S)-4-(pyrrolidin-2-ylmethyl)morpholine in nucleophilic substitutions?

- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G* level) to model SN2 mechanisms at the morpholine nitrogen .

- Docking Studies : Use AutoDock Vina to assess interactions with biological targets (e.g., binding free energy < -8 kcal/mol for kinase inhibition) .

Q. How are conflicting NMR data resolved for derivatives of (S)-4-(pyrrolidin-2-ylmethyl)morpholine?

- Decoupling Experiments : Identify coupled protons (e.g., J = 6.44 Hz for methyl groups in diastereomeric mixtures) .

- 2D NMR : Utilize H-C HSQC to assign quaternary carbons adjacent to pyrrolidine methyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.